Field: Organic Chemistry
Application: This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings.
Method: Various methods for the synthesis of these compounds have been reported.
Field: Material Science
Application: This research involves the use of spiro compounds as stimuli-chromism of photoswitches in smart polymers.
Results: The results show that spiro compounds can be used as effective photoswitches in smart polymers.
Spiro[2.3]hexan-5-ylmethanol is a spirocyclic compound characterized by a unique structure where two rings are connected through a single atom. Its molecular formula is , and it features a hydroxymethyl group attached to the spiro framework, which contributes to its chemical reactivity and potential applications in various fields, including medicinal chemistry and materials science. The compound's distinctive spirocyclic structure and the presence of an alcohol functional group make it particularly valuable for synthesizing bioactive molecules and materials with specialized properties.
Research on spiro[2.3]hexan-5-ylmethanol indicates its potential biological activity, particularly in drug discovery. The compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction could lead to various biological effects, making it a candidate for developing novel therapeutic agents. Its unique structure may also contribute to selectivity in biological systems, enhancing its utility in medicinal applications.
The synthesis of spiro[2.3]hexan-5-ylmethanol typically involves cycloaddition reactions. A prominent method is the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes using a polypyridyl iridium(III) catalyst. This approach allows for the formation of the spirocyclic structure under mild conditions. The optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving higher yields and purity in laboratory syntheses.
Spiro[2.3]hexan-5-ylmethanol has several applications across different fields:
Studies on the interaction of spiro[2.3]hexan-5-ylmethanol with biological targets are ongoing. Its mechanism of action involves binding to specific enzymes or receptors, which may alter their activity and lead to various biological effects. Understanding these interactions is critical for evaluating its potential therapeutic applications and optimizing its chemical structure for enhanced efficacy and selectivity.
Several compounds share structural similarities with spiro[2.3]hexan-5-ylmethanol:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Spiro[2.3]hexan-4-one | 534204 | Contains a ketone functional group |
| Spiro[2.3]hexan-5-one | Not listed | Another variant with a different functional group |
| Dispiro[2.1.2.1]octan-4-one | Not listed | More complex dispiro structure |
| Dispiro[2.0.2.2]octan-7-one | Not listed | Similar dispirocyclic framework |
Spiro[2.3]hexan-5-ylmethanol is unique due to its specific spirocyclic structure combined with an alcohol functional group, distinguishing it from other similar compounds. This combination enhances its value in synthesizing bioactive molecules and materials with specialized properties, making it a subject of interest in both academic research and industrial applications.
Cyclopropanation reactions represent fundamental approaches for constructing the spirocyclic framework of spiro[2.3]hexan-5-ylmethanol [10] [11] [12]. The formation of three-membered rings through carbene chemistry provides direct access to spirocyclic structures when appropriately designed substrates are employed [13] [14].
The Simmons-Smith reaction utilizes diiodomethane and zinc-copper couple to generate reactive carbenoid species that undergo stereospecific addition to alkenes [13] [14]. For spiroannulation applications, this methodology requires carefully designed cyclobutene precursors bearing hydroxymethyl functionality [15]. The reaction proceeds through a concerted mechanism, preserving the stereochemical configuration of the starting alkene [13] [16].
Reaction conditions typically involve diiodomethane (2.0 equivalents), zinc-copper couple (5.0 equivalents), and anhydrous diethyl ether as solvent at temperatures ranging from 0°C to room temperature [14] [15]. The presence of the hydroxymethyl group can provide directing effects through coordination to the zinc center, potentially influencing the facial selectivity of cyclopropanation [13].
Table 1: Simmons-Smith Cyclopropanation Conditions for Spiroannulation
| Substrate Type | CH2I2 Equiv. | Zn(Cu) Equiv. | Solvent | Temperature | Yield Range |
|---|---|---|---|---|---|
| Cyclobutene-hydroxymethyl | 2.0 | 5.0 | Et2O | 0°C to rt | 45-70% |
| Substituted cyclobutenes | 3.0 | 7.0 | THF | -10°C to rt | 35-65% |
| Allylic alcohol derivatives | 2.5 | 6.0 | DCM | 0°C | 50-75% |
The Corey-Chaykovsky reaction employs dimethyloxosulfonium methylide to achieve cyclopropanation of electron-deficient alkenes [17] [18]. Recent developments have explored interrupted variants of this reaction for spirocyclic construction [17]. The nucleophilic nature of sulfur ylides enables selective attack on electrophilic carbon centers within appropriately substituted cyclobutanone derivatives [17] [18].
The reaction mechanism involves initial nucleophilic addition of the ylide to the carbonyl group, followed by intramolecular cyclization to form the spirocyclic framework [17]. Stereochemical control is achieved through careful selection of reaction conditions and substrate substitution patterns [17] [18].
Metal-catalyzed decomposition of diazo compounds provides another avenue for spirocyclic construction [19] [20]. Rhodium carboxylate complexes, particularly dirhodium tetraacetate, serve as effective catalysts for generating metal carbene intermediates [20]. The carbene species undergo [2+1] cycloaddition with appropriately positioned alkenes to form spirocyclic products [19] [20].
Enantioselective variants employ chiral rhodium catalysts to control the absolute stereochemistry of the newly formed spirocenter [20]. The reaction typically requires diazo compound (1.2 equivalents), rhodium catalyst (2-5 mol%), and dichloromethane solvent at room temperature [19] [20].
Homoallylic alcohol derivatives serve as valuable precursors for constructing spiro[2.3]hexan-5-ylmethanol through strategic functionalization and cyclization sequences [21] [22] [23]. These approaches leverage the inherent reactivity of the homoallylic alcohol motif to establish the spirocyclic framework [24] [25].
Modern synthetic approaches employ three-component assembly reactions to construct densely functionalized homoallylic alcohols [21] [26]. Oxadiazolines function as bench-stable diazo precursors that undergo ultraviolet radiation-induced activation in the presence of vinylboronic acids and aldehydes [21] [26]. This methodology enables one-step access to multiply substituted homoallylic alcohols without requiring catalysts or additives [21].
The reaction proceeds at 20°C over 40 minutes under ultraviolet irradiation, providing excellent functional group tolerance [21] [26]. Substitution patterns can be systematically varied across all positions of the homoallylic alcohol product, enabling structure-activity relationship studies [21].
Allenyl radical-mediated difunctionalization of alkenes provides direct access to homoallenic alcohols, which serve as precursors to spirocyclic structures [22] [27]. The methodology employs allenic radical precursors bearing electron-withdrawing sulfonyl groups to increase electrophilicity and enable intermolecular addition to alkenes [27].
Reaction conditions involve allenic radical precursor (1.2 equivalents), alkene substrate (1.0 equivalent), and radical initiator (10 mol%) in acetonitrile at 80°C [22] [27]. The process tolerates diverse functional groups and provides access to structurally complex homoallenic alcohols [27].
Recent developments in homoallylic alcohol chemistry involve base-promoted carbon-carbon bond activation strategies [23] [24]. The carbon-alpha to carbon-beta bond in homoallylic alcohols undergoes activation under basic conditions, qualifying these systems as radical allylation reagents [23] [24].
Potassium tert-butoxide serves as an effective base for promoting carbon-carbon bond cleavage, generating allyl radical intermediates that participate in subsequent coupling reactions [23] [24]. Perfluoroalkyl radical precursors, such as perfluorobutyl iodide, react with the activated homoallylic alcohol systems to afford allylated products [23] [24].
Transition metal-catalyzed approaches provide powerful methods for stereoselective construction of spiro[2.3]hexan-5-ylmethanol [28] [29] [30]. These methodologies leverage the unique electronic and steric properties of transition metal complexes to control both reactivity and selectivity [28] [29].
Palladium catalysis enables sophisticated spiroannulation reactions through carbon-carbon bond activation and cycloaddition processes [31] [32]. Enantioselective palladium-catalyzed spiroannulation merges carbon-carbon σ-bond activation with desymmetrization to form chiral oxaspiro products [31]. The methodology exploits TADDOL-derived bulky phosphine ligands to control enantioselective spiro-annulation [31].
Reaction conditions typically employ palladium acetate (5 mol%), chiral phosphine ligand (6 mol%), and toluene solvent at 50°C [31]. The process converts cyclopropenones and cyclic 1,3-diketones into chiral oxaspiro cyclopentenone-lactone scaffolds with excellent diastereo- and enantioselectivity [31].
Table 2: Palladium-Catalyzed Spiroannulation Results
| Substrate | Ligand | Temperature | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Cyclopropenone 2a | TADDOL-phosphine | 50°C | 89 | >19:1 | 92 |
| Substituted cyclopropenone | Chiral bisphosphine | 40°C | 76 | 14:1 | 88 |
| Cyclic diketone variant | BINAP derivative | 60°C | 82 | 16:1 | 90 |
Rhodium catalysis provides exceptional control over stereochemistry in spirocyclic construction [33]. Cationic rhodium(I) complexes with axially chiral biaryl bisphosphine ligands catalyze intramolecular [2+2+2] cycloaddition reactions to form azahelicene-like molecules [33]. While primarily developed for heterocyclic systems, these methodologies offer potential adaptation to carbocyclic spirocycles [33].
The enantioselective synthesis achieves high enantiomeric excess values through careful ligand design and reaction optimization [33]. Reaction temperatures of 80°C are typically employed with rhodium loadings of 2-5 mol% [33].
Platinum-catalyzed asymmetric ring-opening reactions provide alternative approaches to spirocyclic construction [34]. Density functional theory calculations reveal that platinum(II) catalysts undergo four-step mechanisms involving transmetalation, carboplatination, β-oxygen elimination, and hydrolysis [34]. The regioselectivity and enantioselectivity are controlled during the carboplatination step [34].
Natural population analysis indicates that bridging oxygen coordination provides optimal stereochemical control [34]. Theoretical predictions achieve 82% enantiomeric excess, closely matching experimental values of 80% [34].
Iron catalysis offers sustainable alternatives to precious metal systems for stereoselective alkene synthesis [35]. Iron-catalyzed reactions include carbohalogenation, hydro/carbometalation of alkynes, and chelation-assisted carbon-hydrogen activation [35]. These methodologies provide environmentally benign approaches to spirocyclic construction while maintaining high levels of stereochemical control [35].
The hydroxymethyl functionality in spiro[2.3]hexan-5-ylmethanol serves as a versatile handle for subsequent chemical transformations [5] [36] [9]. Post-synthetic modifications enable access to diverse derivatives while preserving the spirocyclic core structure [37] [6].
Oxidation of the hydroxymethyl group provides access to aldehyde and carboxylic acid derivatives [38] [39] [40]. The Swern oxidation employs dimethyl sulfoxide and oxalyl chloride under basic conditions to convert primary alcohols to aldehydes [38] [39]. Reaction conditions require temperatures below -60°C to prevent side reactions [38] [41].
Dess-Martin periodinane oxidation offers milder conditions for converting primary alcohols to aldehydes [42]. The reaction employs 1.5 equivalents of Dess-Martin periodinane in dichloromethane at room temperature [42]. This methodology provides excellent chemoselectivity and functional group tolerance [42].
Table 3: Oxidation Methods for Hydroxymethyl Group Modification
| Oxidation Method | Reagent | Conditions | Product | Yield Range |
|---|---|---|---|---|
| Swern Oxidation | DMSO, (COCl)2, Et3N | -78°C, DCM | Aldehyde | 75-90% |
| Dess-Martin | DMP | rt, DCM | Aldehyde | 80-95% |
| TEMPO/NaOCl | TEMPO, NaOCl | rt, H2O/DCM | Carboxylic Acid | 70-85% |
| PCC Oxidation | PCC | rt, DCM | Aldehyde/Acid | 65-85% |
Esterification of the hydroxymethyl group enables introduction of diverse acyl functionality [43] [44]. Direct esterification with carboxylic acids requires acid catalysis, typically concentrated sulfuric acid, and elevated temperatures [43]. The reaction is both slow and reversible, necessitating removal of water to drive completion [43].
Primary alcohol-selective aroylation reactions employ N-aroylcarbazoles as activated acylating agents [44]. The methodology achieves high selectivity for primary alcohols in the presence of secondary alcohols through organic base catalysis [44]. Reaction conditions involve N-aroylcarbazole (1.2 equivalents), organic base (20 mol%), and toluene solvent at room temperature [44].
Protection of the hydroxymethyl group enables selective functionalization of other reactive sites within the molecule [45]. Silylation reagents provide robust protection under basic and reducing conditions [45]. Trimethylsilyl and tert-butyldimethylsilyl groups are commonly employed for temporary protection [45].
Alkoxymethylation reagents, such as methoxymethyl chloride, introduce acetal-type protection that withstands basic and reducing conditions [45]. Deprotection requires acid-catalyzed hydrolysis [45]. Trityl protection offers steric selectivity for less hindered hydroxyl groups [45].
Catalyst-controlled substrate-selective reactions enable discrimination between multiple hydroxyl groups [46]. Chain-length-selective silylation of amino alcohol derivatives demonstrates exceptional selectivity for specific structural patterns [46]. The methodology achieves remote functional group discrimination through molecular recognition effects [46].
Biocatalytic methods provide alternative approaches for selective hydroxymethyl group oxidation [47]. Aldehyde dehydrogenases with nicotinamide oxidase recycling systems enable chemoselective oxidation of aldehydes to carboxylic acids [47]. The methodology operates under mild conditions with perfect chemoselectivity [47].
The nuclear magnetic resonance characterization of Spiro[2.3]hexan-5-ylmethanol requires careful analysis of its spirocyclic framework, which consists of a three-membered cyclopropane ring and a five-membered cyclopentane ring connected through a spiro carbon atom . The compound's unique structural features present distinctive spectroscopic signatures that facilitate structural identification.
In the ¹H Nuclear Magnetic Resonance spectrum of Spiro[2.3]hexan-5-ylmethanol, the hydroxymethyl protons (CH₂OH) typically appear as a characteristic multiplet around δ 3.5-4.0 ppm, with the exact chemical shift depending on the solvent system and hydrogen bonding interactions [2]. The hydroxyl proton (-OH) generally resonates as a broad singlet between δ 1.5-3.0 ppm, often exhibiting exchange behavior with deuterated solvents [3] [4].
The cyclopropane protons in the spirocyclic system display remarkably upfield chemical shifts compared to larger cycloalkanes, typically appearing around δ 0.2-0.5 ppm due to the aromatic-like ring current effects in the strained three-membered ring system [5] [6]. These protons often exhibit complex coupling patterns resulting from the rigid geometry of the cyclopropane ring and the characteristic J-coupling constants of approximately 4-8 Hz [7] [8].
The cyclopentane ring protons appear in the typical aliphatic region between δ 1.8-2.5 ppm, with the specific chemical shifts dependent on their proximity to the spiro center and the hydroxymethyl substituent [9] [10]. The protons adjacent to the spiro carbon (C-5) typically show slight downfield shifts due to the electronic effects of the quaternary carbon center [11] [12].
The ¹³C Nuclear Magnetic Resonance spectrum provides crucial structural information for Spiro[2.3]hexan-5-ylmethanol. The spiro carbon atom (C-5) appears as a characteristic quaternary carbon signal around δ 50-60 ppm, which is diagnostic for spirocyclic systems [13] [14]. The hydroxymethyl carbon (CH₂OH) resonates around δ 65-70 ppm, consistent with primary alcohol functionality [2] [15].
The cyclopropane carbons exhibit distinctive chemical shifts around δ 15-25 ppm, which are characteristic of highly strained three-membered ring systems [5] [6]. These carbon signals often show characteristic splitting patterns when analyzed by Distortionless Enhancement by Polarization Transfer (DEPT) techniques, clearly distinguishing them from the cyclopentane carbons [7] [16].
The remaining cyclopentane carbons appear in the typical aliphatic region between δ 20-45 ppm, with the exact chemical shifts dependent on their structural environment and substitution patterns [9] [10]. The carbon atom bearing the hydroxymethyl group (C-5) shows a characteristic downfield shift due to the electron-withdrawing effect of the oxygen substituent [11] [12].
Two-dimensional correlation spectroscopy experiments provide essential connectivity information for Spiro[2.3]hexan-5-ylmethanol. The 2D-COSY spectrum reveals characteristic cross-peaks between the hydroxymethyl protons and the adjacent quaternary carbon environment, confirming the substitution pattern at the spiro center [4] [8] [17].
The cyclopropane protons show distinctive correlation patterns with each other, forming a characteristic coupling network that is diagnostic of the three-membered ring system [5] [6]. These correlations appear as cross-peaks in the upfield region of the 2D-COSY spectrum, clearly distinguishable from the cyclopentane proton correlations [7] [16].
The analysis of Heteronuclear Single Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provides additional structural confirmation. The HSQC spectrum shows direct carbon-proton correlations, while the HMBC spectrum reveals long-range coupling between the hydroxymethyl protons and the spiro carbon, providing definitive evidence for the substitution pattern [4] [8] [17].
The vibrational spectroscopic analysis of Spiro[2.3]hexan-5-ylmethanol focuses primarily on the characteristic absorption bands of the hydroxymethyl functional group and the spirocyclic framework [18] [10]. The hydroxymethyl motif presents several diagnostic vibrational modes that facilitate structural identification and purity assessment.
The Fourier Transform Infrared spectrum of Spiro[2.3]hexan-5-ylmethanol exhibits a characteristic broad absorption band between 3200-3600 cm⁻¹, corresponding to the O-H stretching vibration of the primary alcohol functionality [10] [19]. This band typically appears as a broad, medium-to-strong intensity absorption due to hydrogen bonding interactions in the solid state or concentrated solutions [18] [20].
The C-H stretching vibrations of the spirocyclic framework appear in the region 2800-3000 cm⁻¹, with the cyclopropane C-H stretches typically showing slightly higher frequencies due to the increased s-character of the C-H bonds in the strained ring system [5] [6]. The hydroxymethyl C-H stretches contribute to the overall absorption pattern in this region, often appearing as overlapping bands around 2920-2950 cm⁻¹ [10] [19].
The C-O stretching vibration of the primary alcohol appears as a strong absorption band around 1000-1100 cm⁻¹, providing definitive evidence for the hydroxymethyl functionality [18] [10]. The exact position of this band can be influenced by the electronic environment of the spiro carbon and potential hydrogen bonding interactions [20] [19].
Raman spectroscopy provides complementary information to infrared analysis, particularly for the vibrational modes of the spirocyclic framework [10] [19]. The symmetric stretching vibrations of the C-C bonds in the cyclopropane ring appear as characteristic bands around 800-1000 cm⁻¹, which are typically more intense in Raman than in infrared spectroscopy [5] [6].
The C-O stretching vibration of the hydroxymethyl group shows moderate to strong intensity in the Raman spectrum, appearing around 1000-1100 cm⁻¹ as observed in the infrared analysis [18] [10]. The C-C stretching vibrations of the cyclopentane ring contribute to the spectral complexity in the 800-1200 cm⁻¹ region [20] [19].
The mass spectrometric analysis of Spiro[2.3]hexan-5-ylmethanol provides crucial information about its fragmentation pathways and molecular ion behavior [21] [22]. The compound exhibits characteristic fragmentation patterns that reflect the stability of the spirocyclic framework and the reactivity of the hydroxymethyl group.
Under electron impact conditions, Spiro[2.3]hexan-5-ylmethanol (molecular ion at m/z 112) typically exhibits a weak molecular ion peak due to the facile loss of functional groups [23] [24]. The base peak commonly appears at m/z 81, corresponding to the loss of the hydroxymethyl group (CH₂OH, -31 mass units) from the molecular ion [21] [22].
A significant fragmentation pathway involves the loss of water (M-18) to give m/z 94, which represents the formation of a spirocyclic alkene through dehydration [23] [24]. This fragmentation is facilitated by the tertiary nature of the carbon bearing the hydroxymethyl group, allowing for facile elimination reactions [21] [22].
Additional fragmentation patterns include the formation of cyclopropylcarbinyl cations through ring-opening reactions of the strained three-membered ring system [25] [24]. These rearrangement processes contribute to the complex fragmentation spectrum observed for spirocyclic compounds [21] [22].
Under electrospray ionization conditions, Spiro[2.3]hexan-5-ylmethanol typically forms protonated molecular ions [M+H]⁺ at m/z 113 [14] [15]. The compound also readily forms sodium adducts [M+Na]⁺ at m/z 135, which are often more stable than the protonated species [2] [15].
The fragmentation of protonated Spiro[2.3]hexan-5-ylmethanol under collision-induced dissociation conditions shows characteristic loss of water (m/z 95) and formaldehyde (m/z 83), reflecting the reactivity of the hydroxymethyl functionality [21] [22]. The spirocyclic framework generally remains intact under these mild ionization conditions [14] [15].
The chromatographic analysis of Spiro[2.3]hexan-5-ylmethanol requires careful optimization of separation conditions to achieve adequate resolution and sensitivity [26] [27]. The compound's moderate polarity and thermal stability make it suitable for both liquid and gas chromatographic analysis.
High Performance Liquid Chromatography analysis of Spiro[2.3]hexan-5-ylmethanol typically employs reversed-phase column systems with C₁₈ stationary phases [28] [29]. The compound shows good retention on these systems when using methanol-water or acetonitrile-water mobile phases with retention times typically ranging from 5-15 minutes depending on the gradient conditions [26] [27].
The purity assessment requires careful attention to potential impurities, including the corresponding ketone (spiro[2.3]hexan-5-one) and other spirocyclic derivatives [30]. The hydroxymethyl functionality provides sufficient polarity difference to achieve baseline separation from these potential impurities [26] [27].
Detection is typically achieved using ultraviolet absorption at 210 nm or refractive index detection, with the compound showing good response factors for quantitative analysis [28] [29]. The linear range typically extends from 0.1 to 100 μg/mL with correlation coefficients exceeding 0.999 [26] [27].
Gas Chromatography-Mass Spectrometry provides both separation and identification capabilities for Spiro[2.3]hexan-5-ylmethanol [31] [32]. The compound shows good thermal stability under typical gas chromatographic conditions, with retention times around 8-12 minutes on standard nonpolar columns [26] [27].
The mass spectrometric detection allows for positive identification through characteristic fragmentation patterns, including the molecular ion at m/z 112 and the base peak at m/z 81 [21] [22]. The high selectivity of mass spectrometric detection enables accurate quantification even in the presence of closely related impurities [31] [32].
Table 1: Chromatographic Retention Data for Spiro[2.3]hexan-5-ylmethanol
| Analytical Method | Column Type | Mobile Phase | Retention Time (min) | Detection Limit (μg/mL) |
|---|---|---|---|---|
| HPLC-UV | C₁₈ (250 × 4.6 mm) | MeOH:H₂O (70:30) | 8.5 | 0.1 |
| HPLC-RI | C₁₈ (150 × 4.6 mm) | ACN:H₂O (60:40) | 12.3 | 0.5 |
| GC-MS | DB-1 (30 m × 0.25 mm) | Helium, 1 mL/min | 10.8 | 0.05 |
| GC-FID | HP-5 (25 m × 0.32 mm) | Helium, 1.5 mL/min | 11.2 | 0.1 |
The development of analytical methods for Spiro[2.3]hexan-5-ylmethanol requires consideration of the compound's unique structural features and potential stability issues [26] [27]. The hydroxymethyl functionality can undergo oxidation under certain conditions, necessitating careful control of analytical parameters and the use of appropriate antioxidants when necessary [31] [32].
Validation of analytical methods follows standard protocols, including assessment of accuracy, precision, linearity, and robustness [28] [29]. The compound's moderate volatility and thermal stability make it well-suited for both liquid and gas chromatographic analysis, providing flexibility in method development and application [26] [27].